3-bromo-1H-indene 3-bromo-1H-indene
Brand Name: Vulcanchem
CAS No.: 103028-42-8
VCID: VC20752043
InChI: InChI=1S/C9H7Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2
SMILES: C1C=C(C2=CC=CC=C21)Br
Molecular Formula: C9H7Br
Molecular Weight: 195.06 g/mol

3-bromo-1H-indene

CAS No.: 103028-42-8

Cat. No.: VC20752043

Molecular Formula: C9H7Br

Molecular Weight: 195.06 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1H-indene - 103028-42-8

Specification

CAS No. 103028-42-8
Molecular Formula C9H7Br
Molecular Weight 195.06 g/mol
IUPAC Name 3-bromo-1H-indene
Standard InChI InChI=1S/C9H7Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2
Standard InChI Key SNPZOSOMWHKZTA-UHFFFAOYSA-N
SMILES C1C=C(C2=CC=CC=C21)Br
Canonical SMILES C1C=C(C2=CC=CC=C21)Br

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

Based on the structural characteristics and properties of similar brominated indene derivatives, the following properties can be inferred for 3-bromo-1H-indene:

PropertyInferred ValueBasis for Inference
Molecular FormulaC₉H₇BrBased on indene core structure with bromine substitution
Molecular Weight~195.06 g/molCalculated from constituent atomic weights
Physical StateLikely liquid or low-melting solidTypical for brominated aromatic compounds
SolubilitySoluble in organic solvents (ethanol, ether, dichloromethane)Common for aromatic organobromides

Structural Characteristics

Unlike 3-bromo-1H-inden-1-one, which contains a carbonyl group at the 1-position, 3-bromo-1H-indene maintains the characteristic carbon-carbon double bond of the indene scaffold without additional oxygenation . This structural difference significantly affects its chemical reactivity and potential applications in synthetic pathways.

Synthesis Methods

Direct Bromination Approaches

The synthesis of 3-bromo-1H-indene would likely involve direct bromination of indene using appropriate reagents and conditions. Similar compounds have been synthesized through:

  • Bromination using N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN)

  • Selective bromination protocols designed to favor substitution at the 3-position

Influence of Reaction Conditions

Research on similar indene derivatives has demonstrated that reaction conditions significantly influence regioselectivity. The presence of a hydrogen atom at the 1-position of indene plays a key role in certain reactions, as noted in studies of arylation reactions: "This result indicated that the presence of a hydrogen atom at the 1-position of indene played a key role in the reaction" .

Reactivity and Chemical Transformations

Bromine Functionality Reactions

The bromine substituent in 3-bromo-1H-indene provides a reactive site for various transformations:

  • Nucleophilic substitution reactions with appropriate nucleophiles (amines, thiols, alkoxides)

  • Metal-catalyzed cross-coupling reactions for carbon-carbon bond formation

  • Metal-halogen exchange reactions to generate organometallic intermediates

These transformations are consistent with observations in related compounds: "The tolerance of the bromo group is important, which is useful for further synthetic transformation by traditional cross-coupling reactions" .

Unsaturated Five-Membered Ring Reactivity

The carbon-carbon double bond in the five-membered ring can undergo typical alkene reactions:

  • Addition reactions (hydrogenation, halogenation)

  • Oxidative transformations (epoxidation, dihydroxylation)

  • Cycloaddition reactions

Applications in Organic Synthesis

As a Synthetic Intermediate

3-bromo-1H-indene has potential applications as a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. The bromine functionality provides a reactive handle for further elaboration through coupling reactions and other transformations.

Research Approaches and Methodologies

Analytical Methods

Characterization of 3-bromo-1H-indene and related compounds typically involves multiple analytical techniques:

  • NMR spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight determination

  • IR spectroscopy for functional group identification

The analytical data for the related compound 3-phenyl-1H-indene illustrates the typical characterization approach:

"¹H NMR (400 MHz, CDCl₃): δ 7.60–7.58 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H), 7.46–7.42 (m, 2H), 7.37–7.34 (m, 1H), 7.33–7.29 (m, 1H), 7.26–7.23 (m, 1H), 6.56 (t, J = 2.0 Hz, 1H), 3.49 (d, J = 1.6 Hz, 2H)" .

Synthetic Protocol Documentation

Synthetic procedures for related compounds typically follow standardized documentation formats, as exemplified by the representative experimental procedure described for arylated indenes:

"A solution of LDA (1.5 mmol) in 5 mL of dry THF was placed in a 50 mL two-necked round-bottomed flask under nitrogen. A solution of indenes (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF was added dropwise to the flask by a syringe" .

Comparison with Related Compounds

Structural Relationships

The following table compares 3-bromo-1H-indene with structurally related compounds:

CompoundCAS NumberMolecular FormulaKey Structural Differences
3-Bromo-1H-inden-1-one90271-93-5C₉H₅BrOContains carbonyl group at position 1
1-bromo-2,3-dihydro-1H-indene24373-98-6C₉H₉BrBromine at position 1; saturated five-membered ring
3-Bromo-1-indanone40774-41-2C₉H₇BrOContains carbonyl group and partially saturated ring

Chemical Property Variations

The positioning of functional groups significantly affects reactivity:

  • The presence of a carbonyl group in 3-bromo-1H-inden-1-one (molecular weight: 209.039 g/mol) creates an electron-withdrawing effect that influences the reactivity of the bromine substituent

  • The saturated ring in 1-bromo-2,3-dihydro-1H-indene eliminates reactions associated with carbon-carbon double bonds

  • 3-bromo-1-indanone combines characteristics of ketones and organobromides, enabling unique reaction pathways

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